1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid is a complex organic compound with a unique structure that combines a furochromen ring system with a piperidinecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid typically involves multiple steps. The starting materials often include 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl derivatives and piperidinecarboxylic acid. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
- 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylic acid is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H25NO6/c1-12-14(3)29-19-11-20-18(10-17(12)19)13(2)16(23(28)30-20)4-5-21(25)24-8-6-15(7-9-24)22(26)27/h10-11,15H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
CILBFBZXVSVZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)O)C)C |
Origin of Product |
United States |
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